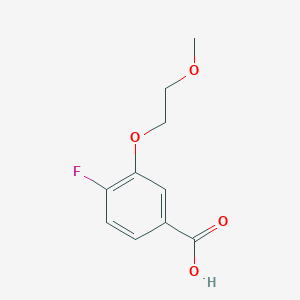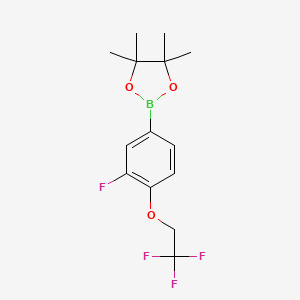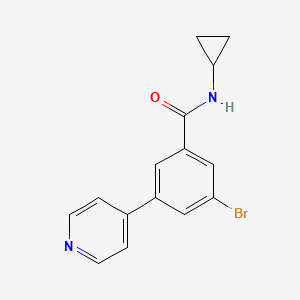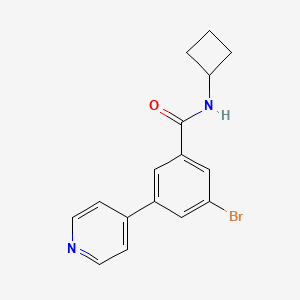
2-(Azetidin-1-yl)-5-bromobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-1-yl)-5-bromobenzonitrile is a heterocyclic compound that features an azetidine ring attached to a bromobenzonitrile moiety Azetidines are four-membered nitrogen-containing rings known for their significant ring strain, which imparts unique reactivity properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-5-bromobenzonitrile typically involves the formation of the azetidine ring followed by its functionalization with the bromobenzonitrile moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Azetidin-1-yl)-5-bromobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents such as potassium permanganate (KMnO4) are commonly used.
Cyclization Reactions: Catalysts like palladium or copper salts are often employed in cyclization reactions.
Major Products Formed
Substitution Reactions: Products include substituted azetidine derivatives.
Oxidation and Reduction: Products include primary amines or carboxylic acids.
Cyclization Reactions: Products include larger heterocyclic compounds with potential biological activity.
科学研究应用
2-(Azetidin-1-yl)-5-bromobenzonitrile has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 2-(Azetidin-1-yl)-5-bromobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and the presence of reactive functional groups enable the compound to form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-Azetidinone Derivatives: These compounds share the azetidine ring structure and exhibit similar reactivity and biological activities.
Bromobenzonitrile Derivatives: Compounds with bromobenzonitrile moieties also display comparable chemical properties and applications.
Uniqueness
2-(Azetidin-1-yl)-5-bromobenzonitrile is unique due to the combination of the azetidine ring and the bromobenzonitrile moiety, which imparts distinct reactivity and potential for diverse applications. The presence of both the bromine atom and the nitrile group allows for versatile chemical modifications and the exploration of novel biological activities .
属性
IUPAC Name |
2-(azetidin-1-yl)-5-bromobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-9-2-3-10(8(6-9)7-12)13-4-1-5-13/h2-3,6H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPGZQAINSELRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=C(C=C(C=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyric acid ethyl ester](/img/structure/B8165255.png)




